molecular formula C12H18ClNO2 B8282699 2-ethyl-6-isobutylisonicotinic acid hydrochloride

2-ethyl-6-isobutylisonicotinic acid hydrochloride

Cat. No.: B8282699
M. Wt: 243.73 g/mol
InChI Key: KGICUCPNNYHRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-isobutylisonicotinic acid hydrochloride is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-isobutylisonicotinic acid hydrochloride typically involves the following steps:

    Alkylation: The starting material, isonicotinic acid, undergoes alkylation with ethyl and isobutyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydrochloride Formation: The resulting 2-Ethyl-6-isobutyl-isonicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-isobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-6-isobutylisonicotinic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-6-isobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.

    Nicotinic acid: Similar structure but with the carboxyl group at the 3-position.

    Picolinic acid: An isomer with the carboxyl group at the 2-position.

Uniqueness

2-ethyl-6-isobutylisonicotinic acid hydrochloride is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to its simpler analogs.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-4-10-6-9(12(14)15)7-11(13-10)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H

InChI Key

KGICUCPNNYHRFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)CC(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-ethyl-6-isobutyl-isonicotinic acid tert-butyl ester (391 mg, 1.49 mmol) in 6 N aq. HCl (15 mL) is stirred at 65° C. for 2 days before the solvent is evaporated. The residue is dried under HV to give 2-ethyl-6-isobutyl-isonicotinic acid hydrochloride (334 mg) as a colourless solid, LC-MS: tR=0.58 min, [M+1]+=208.04.
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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